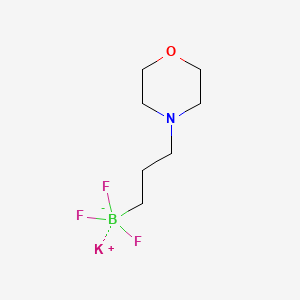
Potassium trifluoro(3-morpholinopropyl)borate
Description
Potassium trifluoro(3-morpholinopropyl)borate is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the broader class of potassium trifluoroborates, which are recognized for their moisture and air stability, making them valuable reagents in organic synthesis .
Properties
Molecular Formula |
C7H14BF3KNO |
|---|---|
Molecular Weight |
235.10 g/mol |
IUPAC Name |
potassium;trifluoro(3-morpholin-4-ylpropyl)boranuide |
InChI |
InChI=1S/C7H14BF3NO.K/c9-8(10,11)2-1-3-12-4-6-13-7-5-12;/h1-7H2;/q-1;+1 |
InChI Key |
LBZOMZULSWBPOF-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCCN1CCOCC1)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(3-morpholinopropyl)borate typically involves the nucleophilic substitution of potassium bromo- or iodomethyltrifluoroborates. These intermediates are prepared via the reaction of n-butyllithium with dibromo- or diiodomethane in the presence of trialkyl borates, followed by treatment with potassium hydrogen fluoride (KHF2) .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Potassium trifluoro(3-morpholinopropyl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to yield borane derivatives.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products: The major products formed from these reactions include boronic acids, boronate esters, and various substituted boron compounds .
Scientific Research Applications
Potassium trifluoro(3-morpholinopropyl)borate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium trifluoro(3-morpholinopropyl)borate involves its role as a boron source in various chemical reactions. In Suzuki-Miyaura coupling, for example, the compound undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds. The trifluoroborate group acts as a stable reservoir for the reactive boronate form, which is generated under basic conditions .
Comparison with Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Comparison: Potassium trifluoro(3-morpholinopropyl)borate is unique due to its morpholinopropyl group, which imparts distinct reactivity and stability compared to other potassium trifluoroborates. While compounds like potassium phenyltrifluoroborate and potassium methyltrifluoroborate are commonly used in cross-coupling reactions, the morpholinopropyl group in this compound offers additional functionalization possibilities, making it a versatile reagent in synthetic chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


